molecular formula C9H14BrN3OS B123328 N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide CAS No. 104617-50-7

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Cat. No.: B123328
CAS No.: 104617-50-7
M. Wt: 292.2 g/mol
InChI Key: XDWSUEPXEWCNIX-UHFFFAOYSA-N
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Description

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a hydrobromide salt derivative of a bicyclic thiazole compound. The core structure consists of a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold substituted with an acetamide group at position 6 and an amino group at position 2. This compound is structurally related to dopamine receptor agonists, particularly pramipexole derivatives, due to its bicyclic thiazole motif and stereochemical features . Its synthesis typically involves enzymatic or chemical resolution of racemic intermediates, as seen in lipase-catalyzed transesterification or hydrolysis protocols .

Properties

IUPAC Name

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3OS.BrH/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7;/h6H,2-4H2,1H3,(H2,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWSUEPXEWCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893652
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1)
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Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104617-50-7
Record name Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, hydrobromide (1:1)
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Record name N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide
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Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1)
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Record name N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide
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Preparation Methods

Bromination-Cyclization of N-(4-Oxocyclohexyl)Acetamide

The primary synthetic route involves bromination of N-(4-oxocyclohexyl)acetamide (formula-2) followed by cyclization with thiourea. In a representative procedure, N-(4-oxocyclohexyl)acetamide (100 g) is dissolved in acetic acid (500 mL), and bromine (41.35 mL) is added at 25–35°C. The exothermic reaction is controlled by maintaining temperatures below 35°C during the 45-minute stirring period. Thiourea (50 g) is subsequently introduced, and the mixture is refluxed for 3 hours to facilitate cyclization into the tetrahydrobenzo[d]thiazole core.

Critical Parameters :

  • Solvent : Acetic acid serves dual roles as solvent and proton donor, enhancing electrophilic bromine reactivity.

  • Stoichiometry : A 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to bromine ensures complete dibromination at the cyclohexanone α-positions.

  • Cyclization : Thiourea nucleophilically attacks the dibrominated intermediate, forming the thiazole ring via intramolecular SN2 displacement.

Isolation and Crystallization

The crude product is isolated by cooling the reaction mixture to 25–35°C, followed by filtration and washing with acetone to remove residual acetic acid and hydrogen bromide. This step is pivotal for eliminating byproducts such as unreacted thiourea and brominated acetamide derivatives.

Optimized Crystallization Protocol :

ParameterSpecificationImpact on Purity/Yield
Washing SolventAcetone (3 × 200 mL)Reduces HBr content by 92%
Drying ConditionsVacuum desiccation at 40°CPrevents hygroscopic degradation
RecrystallizationWater-acetone (1:2 v/v)Increases purity from 95% to 98.46%

Hydrolysis and Resolution of Enantiomers

Acidic Hydrolysis to 4,5,6,7-Tetrahydrobenzo[d]Thiazole-2,6-Diamine

The hydrobromide salt (formula-3) undergoes hydrolysis in aqueous sulfuric acid (67 g H2SO4 in 200 mL H2O) under reflux for 10 hours. This step cleaves the acetamide group, yielding 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (formula-4).

Reaction Monitoring :

  • HPLC Analysis : Post-hydrolysis purity is validated using a C18 column (UV detection at 254 nm), confirming <0.5% residual acetamide.

  • Yield Enhancement : Basification with NaOH (pH 10–12) precipitates the diamine, achieving 90% yield after drying.

Chiral Resolution Using L(+)-Tartaric Acid

The racemic diamine (formula-4) is resolved by forming diastereomeric salts with L(+)-tartaric acid in boiling water. Recrystallization from water enriches the (S)-enantiomer, which is liberated by treatment with aqueous KOH.

Enantiomeric Excess Data :

StepChiral Purity (HPLC)R-Isomer Content
Initial Resolution99.45%0.55%
Post-Recrystallization99.80%0.13%

Process Optimization and Scalability

Solvent Selection for Large-Scale Production

Comparative studies validate acetic acid as the optimal bromination solvent due to its high dielectric constant (ε = 6.2), which stabilizes ionic intermediates. Alternatives like DMF (ε = 36.7) induce side reactions, reducing yields by 15–20%.

Byproduct Mitigation Strategies

  • Thiourea Derivatives : Unreacted thiourea forms water-soluble complexes during hydrolysis, eliminated via aqueous workup.

  • Brominated Acetamides : Silica gel chromatography (ethyl acetate:hexane, 3:7) reduces these impurities to <0.1%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 1.92 (s, 3H, CH3CO), 2.45–2.60 (m, 2H, CH2), 3.10–3.25 (m, 2H, CH2), 4.15 (q, 1H, J = 6.8 Hz, NHCH), 7.20 (s, 1H, Thiazole-H).

  • HPLC : Retention time 8.2 min (98.46% purity), column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 μm).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for storage at ambient temperatures.

Industrial Applications and Regulatory Considerations

The compound’s synthesis is integral to pramipexole production, with the described method scaled to 100 kg batches in GMP facilities . Regulatory filings emphasize control of residual solvents (acetone <500 ppm) and enantiomeric purity (>99.0%) per ICH Q3A guidelines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide exhibit anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that thiazole derivatives effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide has been tested against various bacterial strains and has shown promising results. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has garnered attention in neuropharmacology. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that a related thiazole compound improved cognitive function in animal models of Alzheimer's disease .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell proliferation via apoptosis induction.
Study BAntimicrobial EffectsShowed significant antibacterial activity against E. coli and S. aureus strains.
Study CNeuroprotectionImproved cognitive function in Alzheimer's models through oxidative stress reduction.

Medicinal Chemistry Applications

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is being investigated as a scaffold for developing new therapeutic agents. Its unique structural features allow for modifications that can enhance its pharmacological profiles.

Drug Design

The compound serves as a lead structure for synthesizing novel thiazole derivatives with enhanced biological activities. Medicinal chemists are exploring various substitutions on the thiazole ring to optimize efficacy and reduce toxicity.

Combination Therapies

There is potential for using this compound in combination therapies to enhance the effectiveness of existing treatments for cancer and infectious diseases. Preliminary studies suggest synergistic effects when combined with conventional chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Key Substituents Biological Relevance
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide 106006-84-2 C10H15N3OS Propionamide (C2H5CO-) Intermediate for dopamine agonists
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide 106006-85-3 C10H15N3OS Propionamide (C2H5CO-) Enantiomeric form of the above
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine 106092-09-5 C7H11N3S Free amino groups at positions 2,6 Core structure for pramipexole
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride 1329894-90-7 C27H24ClN3OS3 Benzothiazole-thienopyridine hybrid Investigational kinase inhibitor

Key Observations :

  • Enantiomeric Differences : The (S)-enantiomer of propionamide derivatives shows higher affinity for dopamine D3 receptors compared to the (R)-form, as observed in pramipexole analogues .
  • Hybrid Structures: Compounds like the benzothiazole-thienopyridine hybrid exhibit broader kinase inhibition profiles but reduced selectivity for dopamine receptors .

Comparison of Yields :

  • Enzymatic methods achieve >90% enantiomeric excess (ee) for (S)-isomers .
  • Boc protection protocols report yields of 70–85% for intermediate carbamates .

Pharmacological Activity

Key Findings :

  • Propionamide derivatives exhibit improved D3 selectivity over acetamide analogues, attributed to the extended alkyl chain enhancing hydrophobic interactions .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility in Water
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide 287.18 (est.) 1.4 (predicted) Decomposes High (salt form)
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide 225.31 1.3 ± 0.1 502.9 ± 39.0 Moderate
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine 169.25 1.2 (predicted) 350–400 Low

Notes:

  • The hydrobromide salt’s high water solubility makes it advantageous for formulation in aqueous-based therapeutics .
  • Free base forms (e.g., 2,6-diamine) require organic solvents for dissolution, limiting their bioavailability .

Biological Activity

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydrobenzo[d]thiazole moiety. The molecular formula is C9H12BrN3OSC_9H_{12}BrN_3OS, and it has a molecular weight of approximately 284.18 g/mol. The presence of the amino and acetamide functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that tetrahydrobenzo[d]thiazole derivatives can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against various pathogens.

2. Anti-inflammatory Potential

Molecular docking studies suggest that the compound may act as an inhibitor of enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of inflammatory mediators. Table 1 summarizes the binding affinities of related compounds in silico.

CompoundCOX-2 Binding Energy (Kcal/mol)5-LOX Binding Energy (Kcal/mol)
Compound A-8.5-6.5
Compound B-3.6-9.0
Celecoxib-12.3N/A

3. Neuroprotective Effects

Some studies have suggested that derivatives of tetrahydrobenzo[d]thiazole may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This potential is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various tetrahydrobenzo[d]thiazole derivatives, it was found that compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Case Study 2: Inflammation Model

In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds related to this compound demonstrated a reduction in pro-inflammatory cytokine levels (TNF-alpha and IL-6). This suggests a potential mechanism for its anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, and how are stereochemical and functional group challenges addressed?

  • Methodology : The compound is synthesized via a multi-step process involving enantiomerically pure (S)- or (R)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine precursors. The amino group at position 6 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield tert-butyl carbamate intermediates. Subsequent acylation with acetic acid derivatives introduces the acetamide group. Stereochemical control is achieved via chiral starting materials or resolution techniques, and purity is confirmed by ¹H/¹³C NMR and mass spectrometry .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structure. For example, the (S)-enantiomer exhibits distinct ¹H NMR signals (e.g., δ 3.53–3.48 ppm for the cyclohexene proton and δ 1.76–1.64 ppm for methylene groups). ¹³C NMR confirms carbonyl and aromatic carbons (e.g., δ 171.74 ppm for the acetamide carbonyl). Mass spectrometry (MS) provides molecular weight validation, while melting point analysis ensures purity .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodology : Functional assays in dopamine receptor-transfected cells (e.g., CHO-K1 cells expressing human D3 receptors) measure cAMP modulation. The compound shows agonist activity at D3 receptors with EC₅₀ values in the nanomolar range. Selectivity over D2 receptors is assessed via competitive binding assays using radiolabeled ligands like [³H]spiperone .

Advanced Research Questions

Q. How can selectivity for dopamine D3 receptors over D2 receptors be optimized through structural modifications?

  • Methodology : Introducing fluorinated substituents (e.g., 3-fluoro or 4-chloro groups on aromatic rings) enhances D3 selectivity by reducing steric hindrance in the receptor binding pocket. Computational docking studies (e.g., using homology models of D3 receptors) guide rational design. Functional selectivity is validated via cAMP accumulation assays and β-arrestin recruitment assays .

Q. What is the compound’s mechanism of action in kinase inhibition, and how are dual CK2/GSK3β inhibitory activities evaluated?

  • Methodology : Kinase inhibition is tested using recombinant CK2α and GSK3β enzymes with Z′-LYTE™ fluorescence-based assays. IC₅₀ values are determined for both kinases (e.g., 4i shows IC₅₀ = 0.8 µM for CK2). Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with Lys68 in CK2). Cellular efficacy is confirmed via Western blot analysis of downstream phosphorylation targets like β-catenin .

Q. How are in vitro and in vivo antileukemic activities assessed, and what experimental models are used?

  • Methodology : In vitro cytotoxicity is tested against leukemia cell lines (e.g., K562) using MTT assays, with IC₅₀ values compared to standard drugs. Apoptosis induction is measured via Annexin V/PI staining and caspase-3 activation. For in vivo studies, xenograft models in immunodeficient mice evaluate tumor growth inhibition. Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed using LC-MS/MS .

Q. What strategies are employed to resolve contradictory data between in vitro receptor activity and in vivo efficacy?

  • Methodology : Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

  • Metabolic profiling : Liver microsome assays identify degradation pathways.
  • Prodrug design : Hydrobromide salt formulation improves solubility and bioavailability.
  • Target engagement studies : PET imaging with radiolabeled analogs confirms receptor occupancy in vivo .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers, ensuring >99% enantiomeric excess .
  • Kinase Assay Conditions : Z′-LYTE™ assays use 10 µM ATP and 1 µM peptide substrate. Reactions are quenched with EDTA, and fluorescence ratios (445 nm/520 nm) quantify inhibition .
  • Data Analysis : Dose-response curves (GraphPad Prism) calculate EC₅₀/IC₅₀ values. Statistical significance is assessed via one-way ANOVA with Tukey’s post hoc test .

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